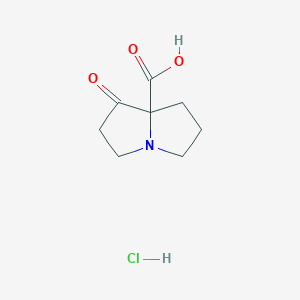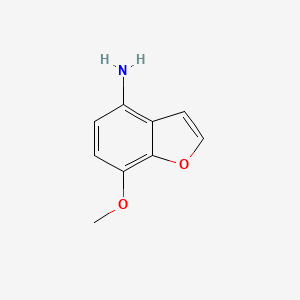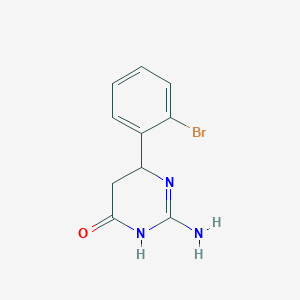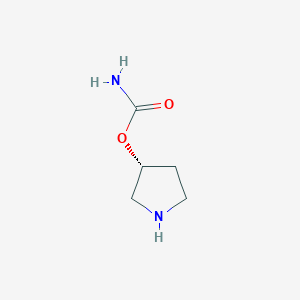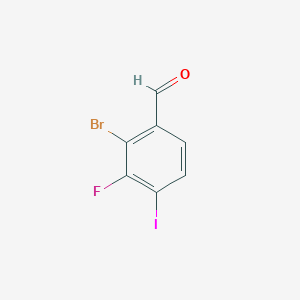![molecular formula C13H13F3N2O3 B15206010 tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)
tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with a substituted carboxylic acid in the presence of coupling reagents such as EDCI and HOBt . The reaction is carried out under mild conditions, and the product is obtained in excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazole derivatives.
科学的研究の応用
tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Uniqueness
tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other benzoxazole derivatives. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C13H13F3N2O3 |
|---|---|
分子量 |
302.25 g/mol |
IUPAC名 |
tert-butyl N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]carbamate |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(2,3)21-11(19)17-7-5-4-6-8-9(7)18-10(20-8)13(14,15)16/h4-6H,1-3H3,(H,17,19) |
InChIキー |
PXWIOYGPHRSKAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)
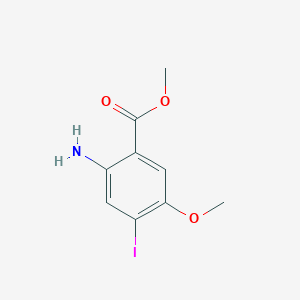
![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)

![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)

![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)
